molecular formula C26H37NO B14729107 2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol CAS No. 5428-85-3

2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol

Cat. No.: B14729107
CAS No.: 5428-85-3
M. Wt: 379.6 g/mol
InChI Key: DOKAUPLTWNRNTQ-UHFFFAOYSA-N
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Description

2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol typically involves multiple steps, starting with the preparation of the core phenol structure. The introduction of the diethylaminomethyl group and the 3,3,5-trimethylcyclohexyl group requires specific reagents and conditions. For example, the diethylaminomethyl group can be introduced through a Mannich reaction, which involves the reaction of formaldehyde, diethylamine, and the phenol compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the phenol to a cyclohexanol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The diethylaminomethyl group can enhance the compound’s ability to bind to specific sites, while the phenyl and cyclohexyl groups contribute to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

5428-85-3

Molecular Formula

C26H37NO

Molecular Weight

379.6 g/mol

IUPAC Name

2-(diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol

InChI

InChI=1S/C26H37NO/c1-6-27(7-2)18-23-14-21(22-13-19(3)16-26(4,5)17-22)15-24(25(23)28)20-11-9-8-10-12-20/h8-12,14-15,19,22,28H,6-7,13,16-18H2,1-5H3

InChI Key

DOKAUPLTWNRNTQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C(=CC(=C1)C2CC(CC(C2)(C)C)C)C3=CC=CC=C3)O

Origin of Product

United States

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